Cas no 105799-70-0 (4H-Thieno[3,2-c][1]benzopyran-2-carboxylicacid, 8-fluoro-, ethyl ester)
![4H-Thieno[3,2-c][1]benzopyran-2-carboxylicacid, 8-fluoro-, ethyl ester structure](https://www.kuujia.com/scimg/cas/105799-70-0x500.png)
4H-Thieno[3,2-c][1]benzopyran-2-carboxylicacid, 8-fluoro-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 4H-Thieno[3,2-c][1]benzopyran-2-carboxylicacid, 8-fluoro-, ethyl ester
- Ethyl 8-fluoro-4H-[1]-benzopyrano[4,3-b]thiophene-2-carboxylate
- ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate
- ETHYL 8-FLUORO-4H-(1)-BENZOPYRANO(4 3-B&
- SCHEMBL989464
- Ethyl 8-fluoro-4H-thieno[3,2-c][1]benzopyran-2-carboxylate
- Ethyl 8-fluoro-4H-[1]-benzopyrano[4,3-b]thiophene-2-carboxylate, 97%
- DTXSID60404388
- J-001482
- 105799-70-0
- AK-820/40908137
- DB-351645
-
- MDL: MFCD03070538
- Inchi: 1S/C14H11FO3S/c1-2-17-14(16)12-5-8-7-18-11-4-3-9(15)6-10(11)13(8)19-12/h3-6H,2,7H2,1H3
- InChI Key: RJJIHFVEBLDZCR-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OCC)=CC2COC3C=CC(=CC=3C1=2)F
Computed Properties
- Exact Mass: 278.04100
- Monoisotopic Mass: 278.04129354g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- Topological Polar Surface Area: 63.8Ų
- XLogP3: 3.5
Experimental Properties
- Color/Form: solid
- Density: 1.356
- Melting Point: 106-110 °C (lit.)
- Boiling Point: 444.6°C at 760 mmHg
- Flash Point: 222.7°C
- Refractive Index: 1.599
- PSA: 63.77000
- LogP: 3.62330
- Solubility: Not determined
4H-Thieno[3,2-c][1]benzopyran-2-carboxylicacid, 8-fluoro-, ethyl ester Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Term:WGK Germany 3
4H-Thieno[3,2-c][1]benzopyran-2-carboxylicacid, 8-fluoro-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE16545-5g |
Ethyl 8-Fluoro-4H-Thieno[3,2-c]Chromene-2-Carboxylate |
105799-70-0 | 97% | 5g |
$414.00 | 2024-04-20 | |
A2B Chem LLC | AE16545-1g |
Ethyl 8-Fluoro-4H-Thieno[3,2-c]Chromene-2-Carboxylate |
105799-70-0 | 97% | 1g |
$174.00 | 2024-04-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 555738-1G |
4H-Thieno[3,2-c][1]benzopyran-2-carboxylicacid, 8-fluoro-, ethyl ester |
105799-70-0 | 97% | 1G |
¥666.06 | 2022-02-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-228058-1 g |
Ethyl 8-fluoro-4H-[1]-benzopyrano[4,3-b]thiophene-2-carboxylate, |
105799-70-0 | 1g |
¥496.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-228058-1g |
Ethyl 8-fluoro-4H-[1]-benzopyrano[4,3-b]thiophene-2-carboxylate, |
105799-70-0 | 1g |
¥496.00 | 2023-09-05 | ||
A2B Chem LLC | AE16545-25g |
Ethyl 8-Fluoro-4H-Thieno[3,2-c]Chromene-2-Carboxylate |
105799-70-0 | 97% | 25g |
$1147.00 | 2024-04-20 |
4H-Thieno[3,2-c][1]benzopyran-2-carboxylicacid, 8-fluoro-, ethyl ester Related Literature
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Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
Additional information on 4H-Thieno[3,2-c][1]benzopyran-2-carboxylicacid, 8-fluoro-, ethyl ester
Introduction to CAS No. 105799-70-0: 4H-Thieno[3,2-c][1]benzopyran-2-carboxylic Acid, 8-fluoro-, Ethyl Ester
The compound CAS No. 105799-70-0, also known as 4H-Thieno[3,2-c][1]benzopyran-2-carboxylic acid, 8-fluoro-, ethyl ester, is a highly specialized organic molecule with unique structural and functional properties. This compound belongs to the class of thienobenzopyrans, which are fused heterocyclic systems combining thiophene and benzopyran moieties. The 8-fluoro substitution introduces additional electronic and steric effects, making this compound particularly interesting for various applications in drug discovery and materials science.
Recent studies have highlighted the potential of thienobenzopyran derivatives in the development of novel pharmaceutical agents. For instance, researchers have explored the antioxidant properties of this compound, suggesting its potential role in combating oxidative stress-related diseases. Additionally, the ethyl ester group enhances the compound's solubility and bioavailability, making it a promising candidate for drug delivery systems.
The synthesis of 4H-Thieno[3,2-c][1]benzopyran-2-carboxylic acid, 8-fluoro-, ethyl ester involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the thienobenzopyran skeleton through cyclization reactions and subsequent fluorination to introduce the 8-fluoro substitution. The use of transition metal catalysts has significantly improved the efficiency and selectivity of these reactions, as reported in recent publications.
In terms of applications, this compound has shown potential in the field of optoelectronics due to its unique electronic properties. The thienobenzopyran skeleton contributes to strong absorption in the visible region, making it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Furthermore, its fluorinated structure enhances stability under harsh conditions, which is crucial for long-term device performance.
Recent advancements in computational chemistry have provided deeper insights into the molecular properties of this compound. Quantum mechanical calculations have revealed that the 8-fluoro substitution significantly alters the electronic distribution within the molecule, leading to enhanced reactivity and selectivity in certain chemical transformations. These findings have opened new avenues for its use in catalysis and chemical sensing.
In conclusion, CAS No. 105799-70-0 represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it a valuable tool for researchers in fields ranging from medicinal chemistry to materials science. As ongoing studies continue to uncover its full potential, this compound is poised to play a pivotal role in advancing both academic research and industrial applications.
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